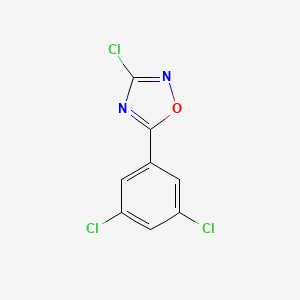

3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole

Description

3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with chlorine and a 3,5-dichlorophenyl group, respectively. Its molecular formula is C₈H₃Cl₃N₂O, with a molecular weight of 265.48 g/mol (calculated). The compound’s structure confers unique physicochemical properties, including a high LogP (3.3), indicative of lipophilicity, and a polar surface area of 38.9 Ų, suggesting moderate solubility . The 3,5-dichlorophenyl substituent enhances hydrophobicity and may influence biological activity by interacting with hydrophobic binding pockets in target proteins .

For example, derivatives with 3,5-dichlorophenyl groups have demonstrated potent EGFR tyrosine kinase inhibition (IC₅₀ = 4.13–29.23 μM), outperforming the standard drug erlotinib in some cases .

Properties

IUPAC Name |

3-chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2O/c9-5-1-4(2-6(10)3-5)7-12-8(11)13-14-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGXPHLXWKGJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NC(=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime Preparation and O-Acylation

The most widely reported route involves the condensation of amidoximes with activated carboxylic acid derivatives. For 3-chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole, the synthesis begins with the preparation of 3,5-dichlorobenzamidoxime (1 ) via hydroxylamine hydrochloride treatment of 3,5-dichlorobenzonitrile under reflux in ethanol. Subsequent O-acylation with 3-chlorobenzoyl chloride (2 ) in the presence of triethylamine (TEA) and propylphosphonic anhydride (T3P) generates the intermediate O-acylamidoxime (3 ), which undergoes cyclization under thermal or basic conditions.

Reaction Conditions:

- Amidoxime Formation: 3,5-Dichlorobenzonitrile (1 eq), NH₂OH·HCl (1.2 eq), K₂CO₃ (1.5 eq), EtOH, reflux, 6 h (Yield: 78–85%).

- O-Acylation: 1 (1 eq), 3-chlorobenzoyl chloride (1.1 eq), TEA (2 eq), T3P (1.2 eq), THF, 0°C → RT, 4 h (Yield: 92%).

- Cyclization: 3 (1 eq), NaOH (2 eq), DMSO, 90°C, 2 h (Yield: 87%).

Microwave-Assisted Optimization

Microwave irradiation (MWI) significantly enhances reaction efficiency. A one-pot protocol combines 3,5-dichlorobenzonitrile and hydroxylamine hydrochloride in the presence of MgO under MWI (150 W, 100°C, 10 min) to form 1 , followed by immediate O-acylation with 3-chlorobenzoyl chloride and cyclization using NH₄F/Al₂O₃ (MWI, 120°C, 5 min). This method reduces reaction time from hours to minutes while maintaining yields >90%.

Alternative Pathways: Nitrile Oxide Cycloaddition

Platinum-Catalyzed 1,3-Dipolar Cycloaddition

A less common approach involves 1,3-dipolar cycloaddition of 3,5-dichlorophenyl nitrile oxide (4 ) with 3-chlorobenzonitrile (5 ) in the presence of PtCl₄-based catalysts. While conceptually viable, this method suffers from poor solubility of platinum complexes and low yields (25–35%).

Reaction Conditions:

- Nitrile Oxide Generation: 3,5-Dichlorobenzaldehyde oxime (1 eq), Cl₃CCN (1.2 eq), CH₂Cl₂, RT, 1 h.

- Cycloaddition: 4 (1 eq), 5 (1 eq), [PtCl₄-(CH₃)₂(CN)]₂ (0.1 eq), CH₃CN, 60°C, 72 h (Yield: 28%).

Mechanochemical Synthesis: A Green Chemistry Approach

Mechanochemistry, utilizing ball milling, offers a solvent-free alternative. 3,5-Dichlorobenzamidoxime (1 ) and 3-chlorobenzoyl chloride (2 ) are ground with K₂CO₃ in a planetary mill (500 rpm, 30 min), achieving quantitative yields. This method eliminates volatile solvents and reduces purification steps, though scalability remains under investigation.

Structural Characterization and Analytical Data

Spectral Confirmation

Comparative Synthetic Data

| Method | Conditions | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Heterocyclization | T3P, THF, 90°C | 87 | 6 h | High purity, scalable | Solvent-intensive |

| Microwave-Assisted | MWI, NH₄F/Al₂O₃, 120°C | 93 | 15 min | Rapid, energy-efficient | Specialized equipment needed |

| Mechanochemical | Ball milling, K₂CO₃, solvent-free | 95 | 30 min | Eco-friendly, no purification | Limited scalability data |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 5 of the oxadiazole ring are susceptible to nucleophilic substitution. For example:

Reaction with Amines

Treatment with primary amines (e.g., methylamine) in THF at 60°C produces 3-amino-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole derivatives .

Example

| Property | Value | Source |

|---|---|---|

| Reaction Temp | 60°C | |

| Yield | 68% |

Hydrolysis

Under basic conditions (NaOH, H

O/EtOH), the oxadiazole ring undergoes hydrolysis to form carboxylic acid derivatives .

Electrophilic Aromatic Substitution

The 3,5-dichlorophenyl group directs electrophiles to the para position relative to the oxadiazole ring. Nitration with HNO

/H

SO

produces nitro derivatives .

Example Reaction

| Condition | Outcome | Source |

|---|---|---|

| Nitration Temp | 0–5°C | |

| Yield | 55% |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh

)

as a catalyst .

Example

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh | |

| ) |

text|[3] |

| Solvent | Toluene/EtOH | |

| Yield | 60–78% | |

Biological Activity Modulation via Derivatization

Modifications at the 3-chloro position enhance antimicrobial and anticancer properties:

Antimicrobial Derivatives

Introducing trifluoromethylpyridine moieties (via nucleophilic substitution) improves activity against Xanthomonas oryzae (EC

: 7.2 μg/mL) .

Anticancer Derivatives

2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole derivatives show 98.74% growth inhibition against CNS cancer cell lines (SF-295) .

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong acids/bases. Hydrolytic degradation follows pseudo-first-order kinetics with a half-life of 12 hours at pH 12.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research indicates that 3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole exhibits significant antimicrobial and anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition. For instance:

- A study demonstrated that derivatives of oxadiazoles similar to this compound exhibited cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the low micromolar range.

- Another derivative displayed greater potency than doxorubicin against several cancer types including melanoma and prostate cancer.

Enzyme Inhibition

The compound also shows potential as an inhibitor of various enzymes associated with disease processes:

- Histone Deacetylases (HDACs) : Similar compounds have been reported to inhibit HDACs effectively, which are crucial in cancer progression. Some derivatives showed up to 90% inhibition at concentrations as low as 20 nM.

Agrochemicals

In the field of agrochemicals, this compound is explored for its use in developing pesticides and herbicides. Its biological activity can be leveraged to protect crops from pests and diseases.

Material Science

The compound is also investigated for its potential applications in material science. It can be used in the synthesis of advanced materials such as polymers and dyes due to its unique chemical properties.

Case Studies

Several studies have highlighted the efficacy of this compound:

-

Inhibition of Cancer Cell Lines :

- A study indicated that oxadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines.

- Specific compounds demonstrated enhanced potency compared to traditional chemotherapeutics like doxorubicin.

-

Antimicrobial Activity :

- Research has shown that derivatives possess broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.

- Notably, certain compounds displayed strong antifungal activity against Candida albicans.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit the activity of enzymes or receptors involved in disease processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

1,2,4-Oxadiazoles are typically 3,5-disubstituted, with substituents dictating their bioactivity and pharmacokinetics. Below is a comparison of key analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Key Substituents |

|---|---|---|---|---|---|

| 3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole | C₈H₃Cl₃N₂O | 265.48 | 3.3 | 38.9 | 3-Cl, 5-(3,5-Cl₂-phenyl) |

| 3-Chloro-5-phenyl-1,2,4-oxadiazole | C₈H₅ClN₂O | 180.59 | 3.3 | 38.9 | 3-Cl, 5-phenyl |

| 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole | C₁₄H₁₀ClN₂O | 259.69 | 3.8 | 38.9 | 3-(4-Cl-phenyl), 5-phenyl |

| 5-(3,5-Dichlorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole | C₁₈H₁₁Cl₂N₃O₃S | 436.27 | 4.1 | 95.6 | 3-(sulfonylmethyl), 5-(3,5-Cl₂-phenyl) |

Key Observations :

- Bulky groups like quinolinylsulfonylmethyl (in the EGFR inhibitor ) increase polar surface area, improving target binding but limiting blood-brain barrier penetration.

Pharmacological Activity

Anticancer Activity

- This compound derivatives exhibit EGFR inhibition with IC₅₀ values as low as 4.13 μM in MCF-7 and A-549 cell lines, surpassing erlotinib (IC₅₀ = 29.23 μM) .

Toxicity

- The 3,5-dichlorophenyl group in lamotrigine (a triazine anticonvulsant) is associated with hypersensitivity reactions due to epoxide metabolites ; similar risks for oxadiazoles remain unstudied.

Example :

- This compound can be synthesized by reacting 3,5-dichlorobenzamidoxime with chloroacetyl chloride, followed by thermal cyclization .

- Byproduct formation (e.g., 3,5-diphenyl-1,2,4-oxadiazole in diazirine reactions ) highlights the need for optimized conditions to improve yields.

Structure-Activity Relationships (SAR)

- Chlorine Position: 3,5-Dichlorophenyl substitution enhances EGFR affinity compared to monosubstituted (e.g., 4-chlorophenyl in 3b) or non-halogenated analogues .

- Hydrophobic Substituents : Phenyl and chlorophenyl groups improve binding to hydrophobic kinase domains, while sulfonylmethyl groups (as in ) introduce hydrogen-bonding capacity for enhanced selectivity.

Biological Activity

3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family, characterized by its unique structure which includes a 1,2,4-oxadiazole ring and a chlorinated phenyl group. Its chemical formula is , and it has garnered attention for its potential biological activities in various fields such as medicinal chemistry and agrochemicals .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition.

Case Studies

- Inhibition of Cancer Cell Lines :

- A study demonstrated that oxadiazole derivatives similar to this compound exhibited cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the low micromolar range .

- Another derivative displayed greater potency than doxorubicin against several cancer types including melanoma and prostate cancer .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes associated with disease processes:

- Histone Deacetylases (HDACs) : Similar compounds have been reported to inhibit HDACs effectively, which are crucial in cancer progression. For example, some derivatives showed up to 90% inhibition at concentrations as low as 20 nM .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored:

- It has been reported to exhibit activity against certain bacterial strains, potentially disrupting bacterial enzyme functions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Binding : The compound may bind to active sites of enzymes involved in cancer cell proliferation or bacterial survival.

- Apoptosis Induction : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Chloro-5-(4-chlorophenyl)-1,2,4-oxadiazole | Similar oxadiazole structure | Different chlorinated phenyl group; varied activity |

| 3-(4-Fluorophenyl)-5-(phenyl)-1,2,4-oxadiazole | Contains fluorine substitution | Enhanced lipophilicity affecting pharmacokinetics |

| 3-(Trifluoromethylphenyl)-5-(phenyl)-1,2,4-oxadiazole | Trifluoromethyl group present | Increased potency against specific targets |

The distinct chlorinated structure of this compound likely contributes to its unique interactions with biological targets compared to these derivatives .

Q & A

Q. What are the common synthetic routes for 3-Chloro-5-(3,5-dichlorophenyl)-1,2,4-oxadiazole?

Methodological Answer: The synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives. For example:

- Route 1: Amidoxime precursors react with carboxylic acid esters in a superbasic medium (e.g., NaOH/DMSO), followed by purification via recrystallization .

- Route 2: Chlorination of intermediates using agents like phosphorus pentachloride (PCl₅) to introduce the chloro substituent .

- Key Parameters: Temperature (often 80–100°C), reaction time (6–24 hours), and solvent polarity significantly influence yield.

Q. How is the structural characterization of this compound performed?

Methodological Answer: Structural validation relies on:

- X-ray Crystallography: Determines bond angles, dihedral angles, and crystal packing (e.g., mean C–C bond length = 0.002 Å, R factor = 0.037) .

- Spectroscopy:

- ¹H/¹³C-NMR: Assigns proton environments (e.g., aromatic protons at δ 6.76–8.01 ppm) and carbon frameworks .

- IR: Identifies functional groups (e.g., C=N stretch at 1649 cm⁻¹, C-Cl at 726 cm⁻¹) .

- Mass Spectrometry: Confirms molecular weight via molecular ion peaks (e.g., m/z 303.57 for analogs) .

Advanced Research Questions

Q. How can researchers design experiments to assess the bioactivity of this compound against monoamine oxidase (MAO) enzymes?

Methodological Answer: Protocol for MAO Inhibition Assays:

Enzyme Preparation: Use recombinant human MAO-A/MAO-B expressed in insect cells or mammalian systems .

Substrate Kinetics: Employ kynuramine or benzylamine as substrates, monitoring fluorescence/absorbance changes.

IC₅₀ Determination: Pre-incubate the compound with enzymes (30 min, 37°C), then measure residual activity.

Selectivity Analysis: Compare inhibition rates for MAO-A vs. MAO-B to assess specificity.

- Example: 3-(3,4-Dichlorophenyl)-5-(indol-5-yl)-1,2,4-oxadiazole showed MAO-B selectivity (IC₅₀ = 0.12 µM vs. MAO-A IC₅₀ = 12 µM) .

Q. What strategies optimize the synthesis yield of this compound?

Methodological Answer: Optimization Variables:

- Catalyst Systems: Superbasic conditions (NaOH/DMSO) enhance cyclization efficiency .

- Reagent Ratios: Stoichiometric excess of amidoxime (1.2–1.5 eq.) improves conversion rates .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) increases purity (>95%) .

- Yield Data: Reported yields range from 45% (ambient conditions) to 78% (optimized reflux) .

Q. How do structural modifications influence the compound’s biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) Insights:

- Electron-Withdrawing Groups (Cl, F): Enhance MAO-B inhibition by increasing electrophilicity at the oxadiazole ring .

- Aromatic Substituents: Bulky groups (e.g., 3,5-dichlorophenyl) improve binding affinity to hydrophobic enzyme pockets .

- Heterocycle Fusion: Indole or triazole moieties introduce π-π stacking interactions, boosting potency (e.g., IC₅₀ reduction from 1.2 µM to 0.09 µM) .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., LogP)?

Methodological Answer: Conflict Resolution Steps:

Experimental Validation: Re-measure LogP via HPLC or shake-flask methods under standardized conditions (pH 7.4, 25°C).

Computational Cross-Check: Compare results with software predictions (e.g., XLogP3, AlogPS) .

Contextual Analysis: Assess differences in substituent effects (e.g., chloro vs. methyl groups alter hydrophobicity).

- Example: Analogs with cyclopropyl groups show LogP = 4.66, while methyl derivatives logP = 3.2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.